![molecular formula C13H9ClN2O3S B2777657 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol CAS No. 1432436-96-8](/img/structure/B2777657.png)

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

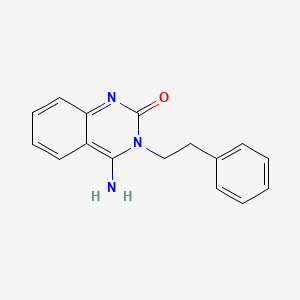

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol, also known as CTP, is a synthetic compound that has a wide range of applications in scientific research. CTP is used in many biochemical and physiological studies and is a powerful tool for understanding the mechanisms of action of various biological processes. CTP is also used in laboratory experiments to study the effects of various compounds and to assess the effectiveness of potential therapies. Additionally, the advantages and limitations of CTP for laboratory experiments will be discussed, as well as potential future directions for its use.

Scientific Research Applications

Anticancer Activity

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol: and its analogues have been investigated for their anticancer potential. In a study by Afzal et al., these compounds were synthesized and evaluated against several cancer cell lines. Notably, 4-Chloro-2-[(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino]phenol (6h) demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM . Further molecular docking studies revealed efficient binding to the active site of the tubulin–combretastatin A4 complex.

Antimicrobial Properties

While specific data on antimicrobial activity for this compound is limited, related structures with 1,2,4-triazole moieties have shown promising effects. Changes in the position of hydroxyl groups in similar compounds did not significantly affect antimicrobial activity .

Organic Nonlinear Optical (NLO) Properties

Although direct studies on the NLO properties of 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol are scarce, related organic crystals containing benzothiadiazine-1,1-dioxide scaffolds have been characterized for their NLO behavior .

HCV Polymerase Inhibition

In a separate study, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones (related to the benzothiazine-1,1-dioxide scaffold) were screened as HCV polymerase inhibitors. Compound 11 exhibited potent activity against HCV polymerase .

properties

IUPAC Name |

4-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S/c14-8-5-6-11(17)10(7-8)15-13-9-3-1-2-4-12(9)20(18,19)16-13/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSVZJHDFNOVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)

![[(4-Ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2777580.png)

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)

![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2777594.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2777596.png)